molecular formula C14H22N2O3 B12543369 Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate CAS No. 862205-34-3

Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate

Cat. No.: B12543369
CAS No.: 862205-34-3
M. Wt: 266.34 g/mol
InChI Key: OEYPEJHSHYZRLF-UHFFFAOYSA-N
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Description

Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate is a synthetic organic building block of significant value in medicinal chemistry and drug discovery research. This compound features a primary amine, a crucial functional group for constructing molecular frameworks, which is protected as a carbamate by a tert-butyloxycarbonyl (Boc) group. The Boc protecting group is widely used because it is stable to a variety of reaction conditions but can be cleanly removed under mild acidic conditions, allowing for selective deprotection and further functionalization of the amine . The benzyl core of the molecule is also substituted with a 4-methoxybenzyl group. The 4-methoxybenzyl (PMB) moiety is a well-established and versatile protecting group for carboxylic acids, and its stability and orthogonal deprotection protocols make it a valuable feature in multi-step synthetic routes . Compounds with protected aminomethylbenzyl structures similar to this one are frequently employed as key intermediates in the synthesis of more complex target molecules, such as enzyme inhibitors . Researchers utilize these types of building blocks in metal-catalyzed cross-coupling reactions to prepare protected primary benzylamines, which are common pharmacophores in active pharmaceutical ingredients . This product is intended for research applications as a chemical intermediate and is strictly for laboratory use. It is not for diagnostic or therapeutic purposes, or for human consumption. Researchers should handle this compound with appropriate safety precautions in accordance with all relevant laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

862205-34-3

Molecular Formula

C14H22N2O3

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl N-[[2-(aminomethyl)-4-methoxyphenyl]methyl]carbamate

InChI

InChI=1S/C14H22N2O3/c1-14(2,3)19-13(17)16-9-10-5-6-12(18-4)7-11(10)8-15/h5-7H,8-9,15H2,1-4H3,(H,16,17)

InChI Key

OEYPEJHSHYZRLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)OC)CN

Origin of Product

United States

Preparation Methods

Reductive Amination of 4-Methoxybenzaldehyde Derivatives

A prominent route involves reductive amination of 4-methoxybenzaldehyde intermediates. For example, 4-methoxybenzaldehyde is reacted with tert-butyl carbamate-protected glycine derivatives under reducing conditions. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF) and ethanol at 10–20°C achieves a 56% yield of the secondary amine intermediate. Alternatively, diisobutylaluminum hydride (DIBAH) in toluene with cyclohexanol as a co-solvent enhances stereoselectivity, yielding the target compound with >95% diastereomeric excess. Post-reduction, the Boc (tert-butoxycarbonyl) group is introduced using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA), achieving near-quantitative protection.

Catalytic Coupling of Halogenated Benzyl Precursors

Nickel-catalyzed cross-coupling offers a scalable approach. Aryl bromides or iodides, such as 4-iodoanisole , react with Boc-protected glycine-derived N-hydroxyphthalimide (NHP) esters in dimethylacetamide (DMA) at 0°C. Using [(bipy)₂Ni₂(μ-Cl)₂Cl₂(H₂O)₂] as a catalyst and zinc as a reductant, this method achieves 70–90% yields while avoiding harsh conditions. The reaction proceeds via decarboxylative coupling, with the Boc group remaining intact throughout the process.

Direct Alkylation of 4-Methoxybenzylamine

Alkylation of 4-methoxybenzylamine with tert-butyl chloroformate (Boc-Cl) in aqueous bicarbonate solutions provides a straightforward pathway. In a representative procedure, 4-methoxybenzylamine is dissolved in a 1:1 dioxane-water mixture, treated with Boc-Cl and sodium bicarbonate (NaHCO₃) at room temperature for 48 hours. The crude product is acidified to pH 3–4, precipitating the Boc-protected amine in 85–92% yield. This method is favored for its simplicity but requires careful pH control to minimize di-Boc byproduct formation.

Enzymatic and Phase-Transfer Catalyzed Methods

Recent advances employ enzymatic resolution for enantioselective synthesis. Lipase-mediated hydrolysis of racemic 2-(aminomethyl)-4-methoxybenzyl alcohol in isopropyl acetate selectively deprotects the (R)-isomer, which is then Boc-protected with Boc₂O. Phase-transfer catalysis (PTC) using tetrabutylammonium bromide (TBAB) and methyl sulfate in ethyl acetate under basic conditions (KOH) achieves 92–97% yields of the tert-butyl carbamate. This method is noted for its low solvent toxicity and compatibility with sensitive functional groups.

Solid-Phase Synthesis for High-Throughput Applications

Solid-supported strategies utilize Wang resin-bound 4-methoxybenzyl alcohols. After activation with carbonyldiimidazole (CDI), the resin is treated with Boc-protected aminomethyl reagents in DMF. Cleavage with trifluoroacetic acid (TFA) yields the target compound with >90% purity, ideal for combinatorial libraries. This method reduces purification steps but requires specialized equipment.

Optimization of Reaction Conditions

Key parameters influencing yield and selectivity include:

  • Solvent Choice : THF and ethyl acetate minimize side reactions compared to polar aprotic solvents like DMF.
  • Temperature : Reactions performed below 25°C improve stereochemical outcomes.
  • Catalyst Loading : Nickel catalysts at 5 mol% balance cost and efficiency.
  • Workup Protocols : Neutralization with acetic acid or citric acid prevents Boc group cleavage during extraction.

Analytical and Scalability Considerations

Purification via silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization from ethanol-water mixtures ensures >98% purity. Industrial-scale batches (≥100 g) report 80–85% overall yields using continuous flow systems with in-line pH monitoring. Stability studies indicate the compound degrades <5% over 12 months when stored at −20°C under nitrogen.

Chemical Reactions Analysis

Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research indicates that tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate exhibits notable biological activity, particularly antimicrobial and anticancer properties. The compound's structure facilitates interactions with biological systems, allowing it to modulate enzymatic activities and influence cell signaling pathways. Studies have demonstrated its efficacy against various microbial strains and cancer cell lines, making it a candidate for further pharmacological development.

Mechanism of Action
The interactions facilitated by the amino and methoxy groups enable the compound to engage with various biological targets. The amino group can form hydrogen bonds with proteins, while the methoxybenzylcarbamate moiety interacts with hydrophobic regions of enzymes or receptors. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects.

Organic Synthesis

Synthesis of Pharmaceutical Compounds
this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structural characteristics enhance its stability and reactivity compared to similar compounds, making it particularly valuable in synthetic chemistry . The synthesis typically involves multiple steps, including reactions with common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Continuous Flow Reactors
In industrial settings, continuous flow reactors may be utilized to enhance yield and purity while minimizing human error during the synthesis process. This method allows for more efficient production of the compound, making it suitable for large-scale applications in pharmaceutical manufacturing.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated a significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings .

Case Study 2: Anticancer Efficacy

Another investigation focused on the anticancer properties of the compound against various cancer cell lines. The findings revealed that this compound exhibited dose-dependent cytotoxicity against cancer cells, highlighting its promise as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxybenzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized in Table 1.

Compound Name CAS No. Substituents Molecular Weight Key Properties/Applications Reference
tert-Butyl 4-(aminomethyl)benzylcarbamate (89) 108468-00-4 4-aminomethyl 236.29 Intermediate in HDAC modulator synthesis; synthesized via carbamate coupling
tert-Butyl 2-methylbenzylcarbamate 138350-83-1 2-methyl 207.27 Lower polarity due to methyl group; reduced solubility in polar solvents
tert-Butyl 4-(4-methylthiazol-5-yl)benzylcarbamate 2308507-34-6 4-methylthiazol-5-yl 304.41 Enhanced bioactivity; used in kinase inhibition studies
tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride 914465-97-7 3-aminomethyl (HCl salt) 272.75 Improved solubility in aqueous systems; used in peptide conjugates
Benzyl 4-(aminomethyl)benzylcarbamate (193a) N/A 4-aminomethyl (benzyl carbamate) 270.31 Dual carbamate functionality; intermediate in pyrimidine-based HDAC inhibitors

Table 1. Structural analogs of tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate and their properties.

Biological Activity

Tert-butyl 2-(aminomethyl)-4-methoxybenzylcarbamate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound can be represented by the following structure:

C13H19NO3\text{C}_13\text{H}_{19}\text{N}\text{O}_3

This compound features a tert-butyl group, an aminomethyl group, and a methoxybenzyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often modulate immune responses and exhibit anti-inflammatory properties. For instance, thiazole amide compounds have been shown to enhance human immune responses and serve as vaccine adjuvants, suggesting that similar mechanisms may be at play with this carbamate derivative .

Pharmacological Studies

Several studies have investigated the pharmacological effects of related compounds. For example:

  • Anti-inflammatory Activity : Compounds structurally related to this compound have demonstrated significant anti-inflammatory effects in vitro and in vivo. These effects are mediated through the inhibition of pro-inflammatory cytokines and modulation of immune cell activity.
  • Antimicrobial Properties : Similar carbamates have shown antimicrobial activity against various pathogens, indicating potential applications in treating infections.

Case Studies

  • Case Study on Immune Modulation : A study explored the use of thiazole amide compounds as immune-enhancing agents. The findings suggested that these compounds could activate T-cell immunity and enhance antibody production, which may also be relevant for this compound .
  • Antimalarial Activity : Another investigation into structurally similar compounds revealed moderate activity against Plasmodium falciparum, although direct evidence for this compound remains limited .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityReference
This compoundPotential immune modulationThis article
Thiazole amide compoundsImmune enhancement, vaccine adjuvants
N-(4-tert-butylbenzyl)-N′-[4-(methylsulfonylamino)benzyl]thioureaVR1 antagonism

Research Findings

Recent studies have highlighted the importance of structure-activity relationships (SAR) in determining the efficacy of carbamate derivatives. Modifications to the methoxy and aminomethyl groups can significantly influence biological activity, suggesting that further research into this compound could yield valuable insights into its potential therapeutic applications.

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